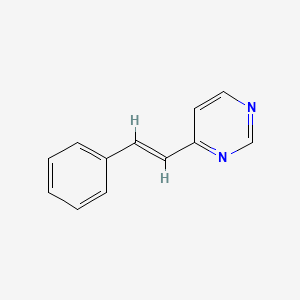

4-(Styryl)pyrimidine

Übersicht

Beschreibung

Synthesis of New 2-(5-Aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines

The synthesis of a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines is described, which involves the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones. This process is catalyzed by Ti(Oi-Pr)4 or BF3·OEt2, resulting in good yields of the desired pyrimidines. The synthesis begins with the condensation of acetone with benzaldehyde to obtain 1,5-diarylpenta-1,4-dien-3-ones, which are then reacted with aminoguanidine hydrochloride to produce 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles. These intermediates are further cyclized to yield the target pyrimidines. The crystal structure of one of the synthesized compounds was determined, providing insight into the molecular arrangement of these compounds .

Molecular Structure Analysis of 4-Thiouridine

4-Thiouridine, a constituent of several transfer RNAs, has been analyzed for its molecular and crystal structure. The structure was solved using three-dimensional X-ray data and the heavy-atom technique. The molecule exhibits a keto-keto structure with the ribose moiety in a C(3')-endo conformation. Notably, 4-thiouridine is the first pyrimidine nucleoside found in the syn conformation. In the crystal, pyrimidine rings stack continuously in the a-b plane, accompanied by chains of ribose residues and water molecules. This arrangement provides valuable information on the conformational preferences of pyrimidine nucleosides and their potential interactions in biological systems .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the pyrimidines include condensation, cyclocondensation, and catalysis. The initial condensation of acetone with benzaldehyde forms the 1,5-diarylpenta-1,4-dien-3-ones, which are key intermediates. The subsequent reaction with aminoguanidine hydrochloride under reflux conditions leads to the formation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles. The final cyclocondensation step, catalyzed by either Ti(Oi-Pr)4 or BF3·OEt2, is crucial for the formation of the pyrimidine ring. These reactions highlight the complexity and precision required in the synthesis of such compounds .

Physical and Chemical Properties Analysis

The physical properties of the synthesized pyrimidines, such as their solid-state form and yield, are reported. The compounds are obtained as yellow solids with yields ranging from 60-85%. The chemical properties, including the reactivity and stability of the pyrimidine ring, are inferred from the synthesis process and the crystal structure analysis. The crystal structure of the ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate provides insights into the molecular arrangement and potential reactivity of these compounds . The analysis of 4-thiouridine's crystal structure also contributes to the understanding of pyrimidine nucleosides' physical and chemical properties, particularly in terms of their conformational behavior and stacking interactions within crystals .

Wissenschaftliche Forschungsanwendungen

Photoproduct DNA Repair : 4-(Styryl)pyrimidine derivatives play a significant role in DNA repair mechanisms. One study highlights the action of photoproduct DNA photolyase on pyrimidine photoproducts, a key process in repairing DNA damage caused by UV radiation. This research is pivotal in understanding cellular responses to UV damage and potential therapeutic approaches to mitigate such damage (Kim et al., 1994).

Antioxidant Agents : Pyrimidine derivatives, including those with a this compound structure, have been studied for their antioxidant properties. A particular study synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their activity as antioxidants. Such compounds could have significant implications in medicinal chemistry for diseases related to oxidative stress (Cahyana et al., 2020).

Stannylation and Cross-Coupling Reactions : Research into the stannylation of pyrimidines, including this compound, has been conducted to explore new synthetic routes for pyrimidine derivatives. These studies are significant for developing novel compounds with potential applications in pharmaceuticals and materials science (Majeed et al., 1989).

Pesticide Innovation : The role of pyrimidine in pesticide innovation is notable, with derivatives of this compound potentially playing a role in the development of new fungicides, herbicides, and insecticides. This research contributes to the agricultural sciences and the development of more effective pest control strategies (Wei, 2011).

Nonlinear Optics (NLO) Applications : Pyrimidine derivatives have promising applications in nonlinear optics, which is critical for developing optoelectronic devices. A study on thiopyrimidine derivatives, including those related to this compound, provides insights into their NLO properties and potential use in advanced technological applications (Hussain et al., 2020).

Anti-Inflammatory Applications : Pyrimidine derivatives are being explored for their anti-inflammatory properties. A study synthesized novel pyrimidine scaffolds and evaluated their effectiveness in reducing inflammation, highlighting the potential medicinal applications of these compounds (Munde et al., 2022).

Antibacterial and Antifungal Applications : The antibacterial and antifungal activities of Schiff base congeners of pyrimidine nucleus, which may include this compound derivatives, are under investigation. These studies are crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Karati, 2022).

Wirkmechanismus

Target of Action

4-(Styryl)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic compound that plays a vital role in various biological procedures . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA and RNA . Therefore, the primary targets of this compound are likely to be the nucleotide base pairs of DNA and RNA .

Mode of Action

Due to its structural resemblance to the nucleotide base pair of dna and rna, it is believed to interact with these targets, potentially causing changes in their structure or function . For instance, it may inhibit the replication of DNA or RNA, thereby affecting the growth and proliferation of cells .

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . This compound, as a derivative of pyrimidine, may affect these pathways and their downstream effects. For example, it could interfere with the de novo synthesis of purines and pyrimidines, the formation of deoxyribonucleotides, or the catabolism of nucleotides .

Pharmacokinetics

It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential interactions with DNA and RNA. It may affect cell growth and proliferation, potentially exhibiting anticancer activity . For instance, some pyrimidine derivatives have been found to exhibit strong activity in in vitro anticancer assays .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules in the cellular environment could affect its interactions with its targets . .

Safety and Hazards

While the specific safety and hazards information for 4-(Styryl)pyrimidine was not found in the search results, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Pyrimidines, including 4-(Styryl)pyrimidine, have shown potential in various areas of research. For instance, they have been recognized for their anticancer activity, and future research aims to develop more potent and efficacious anticancer drugs with pyrimidine scaffold . Additionally, the synthetic versatility of pyrimidine allows for the generation of structurally diverse derivatives, which could pave the way for the development of new effective drugs .

Eigenschaften

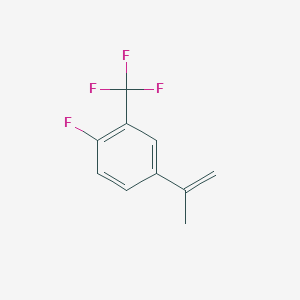

IUPAC Name |

4-[(E)-2-phenylethenyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-14-12/h1-10H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRWJYZHFFPIKP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B3041795.png)

![[(1R)-1-amino-2-phenylethyl]phosphonic acid](/img/structure/B3041797.png)

![2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B3041799.png)

![4-[(Trifluoromethyl)thio]iodobenzene](/img/structure/B3041801.png)

![2,7-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3041807.png)